

Gcpii-IN-1 TFA: Application Notes and In Vitro Experimental Protocols

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Compound of Interest		
Compound Name:	Gcpii-IN-1 tfa	
Cat. No.:	B8210252	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the in vitro evaluation of **Gcpii-IN-1 TFA**, a potent inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA).

Introduction

Gcpii-IN-1 is a scaffold inhibitor for glutamate carboxypeptidase II (GCPII), a zinc metalloenzyme that is highly expressed in prostate cancer and the neovasculature of many solid tumors.[1][2][3] GCPII catalyzes the hydrolysis of N-acetyl-L-aspartyl-L-glutamate (NAAG) to N-acetyl-L-aspartate and glutamate.[4][5] In the context of prostate cancer, the glutamate produced by GCPII activity can promote tumor growth and survival through the activation of metabotropic glutamate receptors (mGluRs) and downstream signaling pathways such as PI3K/AKT and MAPK/ERK.[1][6][7] **Gcpii-IN-1 TFA** is the trifluoroacetic acid salt of the inhibitor, which exhibits a high affinity for GCPII, making it a valuable tool for in vitro studies aimed at understanding the role of GCPII in cancer biology and for the initial stages of drug discovery.

Physicochemical Properties and Storage



Property	Value	
Chemical Name	Gcpii-IN-1 TFA	
Synonyms	GCPII Inhibitor Scaffold, Compound 2 TFA	
Molecular Formula	C14H22F3N3O9	
Molecular Weight	433.33 g/mol	
CAS Number	1269794-89-9	
Appearance	White to off-white solid	
Purity	>98%	
Storage	Store at -20°C for short-term (weeks) and at -80°C for long-term (months).	
Solubility	Soluble in water.	

Quantitative Data

The inhibitory activity of Gcpii-IN-1 has been characterized, demonstrating its high potency against the GCPII enzyme.

Parameter	Value	Cell Line/Assay Condition
Ki	44.3 nM	Enzymatic assay with recombinant human GCPII.[5]
CC50	> 100 μM	A549 cells
CC50	> 100 μM	HEK-293T cells

Note: Specific IC50 values for Gcpii-IN-1 in prostate cancer cell lines such as LNCaP or PC-3 were not available in the reviewed literature. Researchers are encouraged to determine these values as part of their experimental workflow.

Signaling Pathway

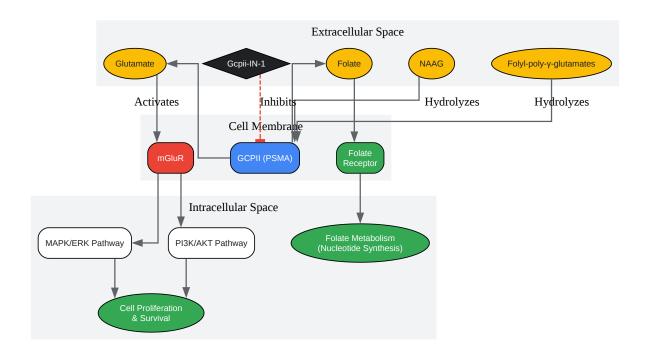


Methodological & Application

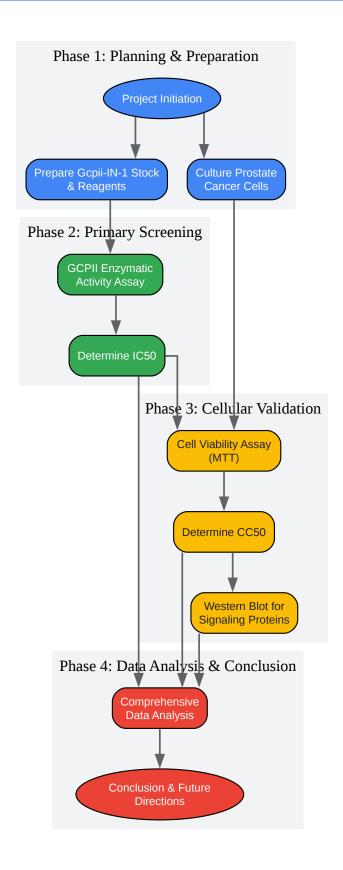
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Inhibition of GCPII by Gcpii-IN-1 blocks the hydrolysis of NAAG, leading to reduced glutamate levels in the tumor microenvironment. This, in turn, can attenuate the activation of mGluRs and downstream pro-survival signaling pathways. Additionally, as GCPII also functions as a folate hydrolase, its inhibition may impact folate uptake and metabolism in cancer cells.









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